2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid
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Overview
Description
2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyacetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromo-4-(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxoacetic acid.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Bromo-2’-(trifluoromethyl)acetophenone
Uniqueness
2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H6BrF3O3 |
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Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-3-4(7(14)8(15)16)1-2-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
AOMFKZDOCCGNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)C(F)(F)F |
Origin of Product |
United States |
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